molecular formula C24H29N5O3S B11281780 N-(4-isopropylphenyl)-4-[4-(3-methoxypropyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide

N-(4-isopropylphenyl)-4-[4-(3-methoxypropyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide

Cat. No.: B11281780
M. Wt: 467.6 g/mol
InChI Key: KTTHMJZRKWZGQU-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-4-[4-(3-methoxypropyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with a butanamide side chain, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-4-[4-(3-methoxypropyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide typically involves multiple steps:

    Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine ring system.

    Attachment of the Butanamide Side Chain: The butanamide moiety is introduced through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Isopropylphenyl and Methoxypropyl Groups: These groups are usually added via alkylation or acylation reactions, using appropriate alkyl halides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide side chain, potentially converting it to an alcohol.

    Substitution: The aromatic ring and the triazolo-pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) under acidic conditions.

    Reduction: Reagents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(4-isopropylphenyl)-4-[4-(3-methoxypropyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)-4-[4-(3-methoxypropyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide: can be compared with other thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropylphenyl and methoxypropyl groups may confer distinct steric and electronic properties, affecting how the compound interacts with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

4-[8-(3-methoxypropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C24H29N5O3S/c1-16(2)17-8-10-18(11-9-17)25-21(30)7-4-6-20-26-27-24-28(13-5-14-32-3)23(31)22-19(29(20)24)12-15-33-22/h8-12,15-16H,4-7,13-14H2,1-3H3,(H,25,30)

InChI Key

KTTHMJZRKWZGQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C4=C(C(=O)N3CCCOC)SC=C4

Origin of Product

United States

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